L-山梨糖

描述

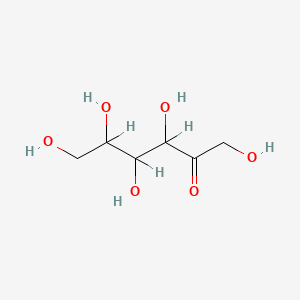

L-Sorbose is a ketose belonging to the group of sugars known as monosaccharides . It has a sweetness that is equivalent to sucrose (table sugar) . The commercial production of vitamin C (ascorbic acid) often begins with sorbose . L-Sorbose is the configuration of the naturally occurring sugar .

Synthesis Analysis

L-Sorbose can be prepared from inexpensive O-benzylglucose . Under conditions employed for a Meerwein-Ponndorf-Verley reduction, the tetra-O-benzyl aldose converts to tetra-O-benzylsorbose . Hydrogenolysis removes the four benzyl groups, leaving sorbose . Overexpression of d-sorbitol dehydrogenase (sldh) by P B932_2000 in G. oxydans WSH-003 enhanced the titer and productivity of L-sorbose synthesis from d-sorbitol by 12.0 % and 33.3 %, respectively .Molecular Structure Analysis

The molecular formula of L-Sorbose is C6H12O6 . Its molecular weight is 180.1559 . The 3D structure of L-Sorbose can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

L-Sorbose is a white solid . It has a density of 1.65 g/cm3 at 15 °C . Its melting point is 165 °C (329 °F; 438 K) . L-Sorbose is highly soluble in water .科学研究应用

发现 L-山梨糖会影响真菌里氏木霉 QM9414 中 β-葡萄糖苷酶的释放。当添加到纤维二糖或纤维素生长培养基中时,它会增强 β-葡萄糖苷酶的细胞外活性,这可能是由于其对真菌形态和细胞壁成分的影响(Bisaria, Nanda, & Ghose, 1986)。

该糖还会影响致病真菌烟曲霉的生长和形态。L-山梨糖会诱导该真菌的菌落变异,并影响其比生长速率和产量。此外,它还会改变真菌细胞壁的化学成分(El-Shafei, 1997)。

L-山梨糖用于由 D-葡萄糖吡喃糖合成 L-山梨吡喃糖,这是制药和化学工业中的一项重要应用。已经开发出一种使用镁进行 L-山梨吡喃糖立体选择性合成的(Ullah, Li, Zheng, & Song, 2021)。

该糖参与里氏木霉中的纤维素酶基因转录。L-山梨糖在转录水平上调节几个纤维素酶基因,类似于该真菌中异麦芽糖的调节(Nogawa, Goto, Okada, & Morikawa, 2001)。

在大肠杆菌中,已经鉴定出 L-山梨糖利用基因。这些基因参与 L-山梨糖的转运和代谢,显示了其在细菌能量产生中的重要性(Woodward & Charles, 1982)。

已经测试了 L-山梨糖在各种致病菌属的光叶菌中的利用情况,揭示了这些生物的代谢能力(Bilgrami, 1963)。

属性

IUPAC Name |

1,3,4,5,6-pentahydroxyhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHIKXHVCXFQLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859146 | |

| Record name | Hex-2-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sorbose, L- | |

CAS RN |

87-79-6, 139686-85-4, 551-68-8 | |

| Record name | sorbose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hex-2-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Psicose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[6-[2-(3,4-Dihydroxyphenyl)ethoxy]-5-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] (Z)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1180613.png)

![(3-Endo)-3-Methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B1180626.png)